2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol

Catalog No.
S540331
CAS No.
208827-90-1
M.F
C9H16O4
M. Wt
188.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol

CAS Number

208827-90-1

Product Name

2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol

IUPAC Name

2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethanol

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

InChI

InChI=1S/C9H16O4/c1-2-4-11-6-8-13-9-7-12-5-3-10/h1,10H,3-9H2

InChI Key

CXJWUJYYDLYCCQ-UHFFFAOYSA-N

SMILES

C#CCOCCOCCOCCO

solubility

Soluble in DMSO

Synonyms

Propargyl-PEG4-alcohol

Canonical SMILES

C#CCOCCOCCOCCO

The exact mass of the compound 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol is 188.1049 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Solvent Properties

    Due to its chemical structure containing multiple ether groups, 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol is likely miscible with a wide range of polar and non-polar solvents. This characteristic could be valuable in scientific research for dissolving various compounds for further analysis or experimentation. Source: Biosynth, [refer to 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol information: ]

  • Horticultural Properties

    Research has shown that 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol is present in extracts from Euphorbia characias, a flowering plant. The exact function of this compound within the plant is unknown, but it suggests potential biological activity that could be of interest for further scientific exploration. Source: Biosynth, [refer to 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol information: ]

Future Research Directions:

Given the limited current knowledge, further scientific research on 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol could be directed towards:

  • Understanding its biological activity: Investigating the potential effects of this compound on various organisms, including its role within Euphorbia characias and potential applications in pest control (based on reported acaricidal properties).
  • Synthesis and modification: Developing efficient synthetic routes for 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol to facilitate further research and potential development of new materials or applications.
  • Material science applications: Exploring the potential for this compound as a component in coatings or other materials due to its properties as a viscous liquid.

2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol, also known as 2-(2-(2-prop-2-ynyloxy)ethoxy)ethoxy)ethanol, is a complex organic compound with the molecular formula C9H16O4C_9H_{16}O_4 and a molecular weight of approximately 188.22 g/mol. This compound appears as a viscous liquid with a boiling point around 100°C. Its structure features multiple ether linkages, which contribute to its solubility and reactivity in various chemical environments .

Currently, there is no scientific research readily available on the specific mechanism of action of DEGPE in any biological system.

  • Potential for irritation: Ethers and alkynes can be irritating to the skin and eyes.
  • Flammability: DEGPE likely has some flammability due to the presence of the organic groups.
Typical of alcohols and ethers, including:

  • Esterification: Reaction with carboxylic acids to form esters.
  • Ether Cleavage: Under acidic or basic conditions, the ether linkages may be cleaved to yield alcohols or phenols.
  • Alkylation: It can act as a nucleophile in reactions with alkyl halides, leading to the formation of longer-chain ethers or alcohols .

Synthesis of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol typically involves multi-step reactions:

  • Starting Material Preparation: The synthesis often begins with prop-2-ynyl alcohol, which is reacted with ethylene oxide to form the initial ether.
  • Sequential Etherification: The product is then subjected to further etherification using ethylene glycol derivatives, creating the multi-ether structure.
  • Purification: The final product is purified through distillation or chromatography to remove unreacted starting materials and by-products .

This compound has several applications across different fields:

  • Coatings: Utilized in the formulation of coatings due to its solvent properties and ability to enhance adhesion.
  • Solvents: Employed as a solvent for various organic reactions and formulations in laboratories and industrial settings.
  • Chemical Intermediates: Serves as a building block in synthesizing more complex organic molecules for pharmaceuticals and agrochemicals .

Interaction studies involving 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol focus on its compatibility with other chemical agents:

  • Solvent Interactions: The compound's role as a solvent can affect reaction kinetics and product yields in organic reactions.
  • Biological Interactions: Preliminary studies suggest potential interactions with cellular membranes, which could influence its biological activity .

Several compounds share structural similarities with 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-(2-(Prop-2-ynyloxy)ethanolC7H12O3Fewer ether linkages; simpler structure
Ethylene glycol diethyl etherC6H14O3Commonly used solvent; less viscous
Propylene glycol methyl etherC5H12O3Lower boiling point; used in personal care products

Uniqueness

The uniqueness of 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol lies in its multi-functional ether structure, which provides enhanced solubility and reactivity compared to simpler ethers. This complexity allows it to serve specialized roles in both industrial applications and research settings .

Systematic Nomenclature and Synonyms

The compound is systematically named 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol under IUPAC guidelines. Its structure consists of a triethylene glycol chain terminated by a hydroxyl group at one end and a propargyl ether group at the other. Common synonyms include:

  • Triethylene Glycol Mono(2-propynyl) Ether
  • Propargyl-PEG3-alcohol
  • 2-[2-(2-(Propargyloxy)ethoxy)ethoxy]ethanol

Molecular Formula and Structural Data

PropertyValue
CAS Registry Number208827-90-1
Molecular FormulaC₉H₁₆O₄
Molecular Weight188.22 g/mol
SMILESC#CCOCCOCCO
InChI KeyNNWHATPXNWOQKD-UHFFFAOYSA-N

The compound’s structure features three ethylene glycol repeats (-OCH₂CH₂O-) and a terminal propargyl group (-OCH₂C≡CH). Nuclear magnetic resonance (NMR) spectroscopy confirms the presence of characteristic signals: a singlet at δ 2.5 ppm for the alkyne proton and multiplet signals between δ 3.6–4.1 ppm for ethylene glycol protons. Fourier-transform infrared (FTIR) spectroscopy reveals absorption bands at 3243 cm⁻¹ (C≡C-H stretch) and 1109 cm⁻¹ (C-O-C ether stretch).

Historical Development in Polyethylene Glycol-Propargyl Ether Chemistry

Early Synthesis Methods

The synthesis of propargyl-functionalized polyethylene glycols emerged in the early 2000s alongside advancements in click chemistry. Initial routes involved nucleophilic substitution reactions between propargyl bromide and polyethylene glycol (PEG) precursors under basic conditions. For example, sodium hydride (NaH) in tetrahydrofuran (THF) was used to deprotonate PEG hydroxyl groups, enabling etherification with propargyl bromide. These methods achieved moderate yields (70–85%) but required rigorous purification to remove unreacted PEG and byproducts like dipropargyl ethers.

Refinements in Functionalization

By the 2010s, strategies shifted toward heterobifunctional PEG derivatives. A landmark study demonstrated the synthesis of α-hydroxyl-ω-propargyl PEG via sequential modification of PEG diols. Carbodiimide-mediated coupling and protection-deprotection sequences allowed precise control over end-group functionality, enabling applications in bioconjugation. Microwave-assisted propargylation, introduced in 2020, reduced reaction times from hours to minutes while maintaining regioselectivity.

Applications in Click Chemistry

The compound’s propargyl group facilitates CuAAC reactions with azides, forming stable 1,2,3-triazole linkages. This property has been exploited to create:

  • PEG-drug conjugates: Covalent attachment of therapeutics like doxorubicin for enhanced solubility and targeted delivery.
  • Surface coatings: Functionalization of nanoparticles and biomedical devices to improve biocompatibility.
  • Polymer networks: Crosslinked hydrogels for tissue engineering, leveraging the triazole’s mechanical stability.

Structural Relationship to Functionalized Oligoethylene Glycol Derivatives

Comparison with Shorter-Chain Analogues

Shorter-chain derivatives, such as 2-(2-(Prop-2-ynyloxy)ethoxy)ethanol (PEG2-propargyl ether), exhibit reduced hydrophilicity and faster renal clearance compared to the triethylene glycol variant. The additional ethylene glycol unit in 2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol enhances water solubility and extends blood circulation time, making it preferable for in vivo applications.

Role of Ethylene Glycol Units

The triethylene glycol chain confers several advantages:

  • Solubility: Ethylene glycol repeats form hydrogen bonds with water, enabling dissolution in polar solvents.
  • Stealth properties: PEGylation reduces immunogenicity and protein adsorption, critical for drug delivery systems.
  • Flexibility: The ether linkages provide conformational flexibility, improving ligand-receptor interactions.

Functionalization Strategies

The terminal hydroxyl group allows further derivatization:

  • Esterification: Reaction with succinic anhydride yields carboxyl-terminated derivatives for peptide coupling.
  • Oxidation: Conversion to aldehydes enables Schiff base formation with amine-containing biomolecules.
  • Thiol-ene reactions: Thiolated surfaces or proteins can be conjugated via radical-mediated thiol-ene click chemistry.

Table: Key Functionalized Oligoethylene Glycol Derivatives

CompoundEthylene Glycol UnitsFunctional GroupApplications
2-(2-(Prop-2-ynyloxy)ethoxy)ethanol2PropargylSmall-molecule conjugation
2-(2-(2-(Prop-2-ynyloxy)ethoxy)ethoxy)ethanol3PropargylDrug delivery, hydrogels
Propargyl-PEG4-acid4Propargyl, carboxylAntibody-drug conjugates

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Exact Mass

188.1049

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

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